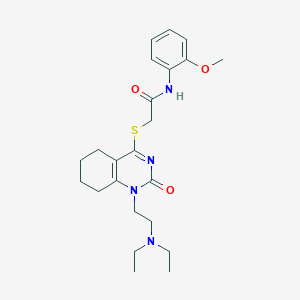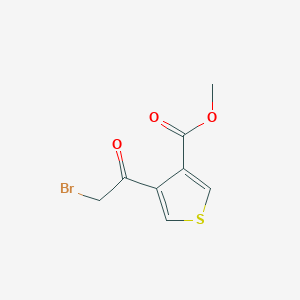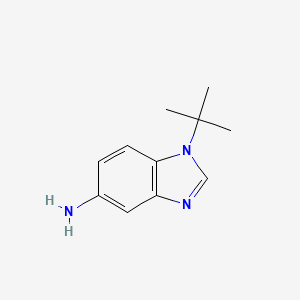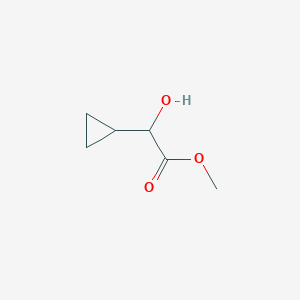![molecular formula C10H8Cl2F3NO B2699987 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide CAS No. 379254-92-9](/img/structure/B2699987.png)
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is a chemical compound with the molecular formula C10H9ClF3NO . It has a molecular weight of 286.08 .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide consists of a propanamide group attached to a chlorinated, trifluoromethylated phenyl group . The InChI code for this compound is 1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) .Applications De Recherche Scientifique
Environmental Impact and Degradation
Occurrence and Toxicity in the Environment
Certain chlorinated compounds, like triclosan, which share structural similarities with the specified chemical, have been extensively studied for their occurrence, toxicity, and degradation in the environment. These studies reveal the widespread presence of such compounds in water bodies due to partial elimination in sewage treatment and their potential transformation into more toxic compounds through processes like chlorination, photooxidation, and methylation. The environmental persistence and toxicity towards aquatic life highlight the need for evaluating the environmental behavior of similar chlorinated compounds (Bedoux et al., 2012).
Food Safety and Preservation
Role as Food Additives
Compounds like chlorogenic acid demonstrate the dual role of being a food additive and nutraceutical, possessing antioxidant, antimicrobial, and preservative properties. These attributes are crucial for enhancing food safety and preservation, suggesting that structurally similar chlorinated compounds could also find applications in food technology and safety to improve the shelf life and nutritional value of food products (Santana-Gálvez et al., 2017).
Analytical and Detection Methods
Detection Methods for Processed Foods
Studies on acrylamide, a compound known for its presence in thermally processed foods, emphasize the development of biosensors for its rapid, sensitive, and specific detection. Similar methodologies could be applied to detect and quantify the presence of related chlorinated compounds in food items, aiding in food safety assessments and regulatory compliance (Pundir et al., 2019).
Pharmacological Effects and Health Implications
Biological Activity and Health Implications
The incorporation of chlorine atoms into biologically active molecules can significantly modulate their activity. While some chlorinated compounds have been associated with adverse health effects, others play indispensable roles in pharmaceuticals and crop-protection agents, showcasing the diverse implications of chlorination on biological activity and safety. This duality underscores the importance of thorough research into the specific effects and safety profiles of chlorinated compounds, including those structurally related to "2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide" (Klaus, 2000).
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide is not specified in the available literature. The mechanism of action for a compound typically depends on its intended use, such as whether it’s designed to be a pharmaceutical, a pesticide, or for some other application .
It has a storage temperature of 4 degrees Celsius .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-8-4-6(10(13,14)15)2-3-7(8)12/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZJPYFBHFOGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)
![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)
![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)
![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)


![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)



![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)